4-(2-Bromo-phenoxy)-pyrimidine is an organic compound classified under the pyrimidine family, which consists of heterocyclic aromatic compounds. This specific compound features a pyrimidine ring that is substituted with a 2-bromo-phenoxy group, resulting in unique chemical and physical properties that make it significant in various scientific and industrial applications. Its molecular formula is with a molecular weight of approximately .
The synthesis of 4-(2-Bromo-phenoxy)-pyrimidine typically involves the following key steps:
For industrial production, methods may be optimized for large-scale synthesis, incorporating continuous flow reactors and automated systems to enhance yield and purity. This optimization includes careful control of reaction conditions such as temperature and concentration.
The molecular structure of 4-(2-Bromo-phenoxy)-pyrimidine can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | |
| InChI | InChI=1S/C10H7BrN2O/c11-8-3-1-2-4-9(8)14-10-5-6-12-7-13-10/h1-7H |
4-(2-Bromo-phenoxy)-pyrimidine can participate in several chemical reactions:
These reactions are significant in synthetic organic chemistry, allowing for the development of new compounds with potential biological activities.
The mechanism of action for 4-(2-Bromo-phenoxy)-pyrimidine largely depends on its specific application. In biological contexts, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of various biological pathways. For instance, it has been observed to inhibit bacterial enzymes, contributing to its antimicrobial properties .
4-(2-Bromo-phenoxy)-pyrimidine exhibits characteristics typical of aromatic compounds:
The compound's chemical properties include:
4-(2-Bromo-phenoxy)-pyrimidine has diverse applications across several fields:
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5